molecular formula C14H23NO4 B1403553 Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 1363380-60-2

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate

Cat. No.: B1403553
CAS No.: 1363380-60-2
M. Wt: 269.34 g/mol
InChI Key: CYOAMOAKXMVYBL-UHFFFAOYSA-N
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Description

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is a chemical compound with the molecular formula C14H23NO4. It is known for its unique bicyclic structure, which consists of a nine-membered ring containing a nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves the reaction of a suitable bicyclic amine with diethyl oxalate. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to facilitate the formation of the desired ester product. The reaction mixture is often refluxed in an appropriate solvent, such as ethanol or toluene, to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted amines or esters.

Scientific Research Applications

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its catalytic properties in oxidation reactions.

    Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride: A hydrochloride salt form with similar properties.

Uniqueness

This compound is unique due to its specific ester functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-3-18-13(16)9-5-11-7-10(14(17)19-4-2)8-12(6-9)15-11/h9-12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOAMOAKXMVYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(CC(C1)N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164060
Record name 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 3,7-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-60-2
Record name 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 3,7-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 3,7-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Reactant of Route 2
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Reactant of Route 3
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Reactant of Route 4
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Reactant of Route 6
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate

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